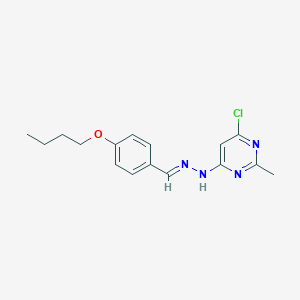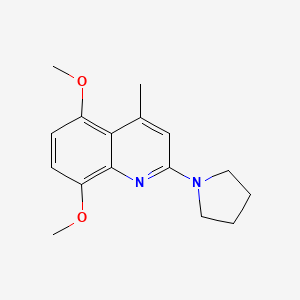![molecular formula C18H17NO4 B5788727 methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5788727.png)
methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate, also known as MAA, is a chemical compound that has been of great interest to researchers due to its potential applications in various fields of science. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用机制
The mechanism of action of methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of the activity of certain enzymes that are involved in inflammation and cancer cell proliferation. methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins and are associated with cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has been shown to have various biochemical and physiological effects, including anti-inflammatory, antitumor, and antimicrobial properties. methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and has been used in the treatment of various inflammatory diseases. methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has also been shown to have antitumor properties and has been studied for its potential use in the treatment of cancer. Additionally, methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has been shown to have antimicrobial properties and has been studied for its potential use as an antimicrobial agent.
实验室实验的优点和局限性
One advantage of using methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate in lab experiments is its potential as a photosensitizer in photodynamic therapy. methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has been shown to be effective in killing cancer cells when activated by light, making it a promising candidate for the development of new cancer treatments. Additionally, methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has been shown to have anti-inflammatory, antitumor, and antimicrobial properties, making it a versatile compound for use in various types of research.
One limitation of using methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate in lab experiments is its potential toxicity. methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has been shown to be toxic to certain types of cells, and care must be taken when using it in experiments. Additionally, the synthesis of methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate can be complex and time-consuming, which may limit its use in certain types of research.
未来方向
There are several future directions for research on methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate. One direction is the development of new drugs based on the structure of methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate. methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has been shown to have antitumor and antimicrobial properties, making it a promising candidate for the development of new drugs. Additionally, further research is needed to fully understand the mechanism of action of methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate and its potential applications in various fields of science. Finally, more research is needed to determine the toxicity of methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate and its potential side effects, which will be important for the development of new treatments based on this compound.
合成方法
The synthesis of methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate can be achieved through various methods, including the reaction of 4-methoxyphenylacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-aminobenzoic acid. Another method involves the reaction of 4-methoxyphenylacetic acid with oxalyl chloride, followed by the reaction of the resulting acid chloride with 3-aminobenzoic acid. Both methods result in the formation of methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate.
科学研究应用
Methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has been extensively studied for its potential applications in various fields of science. It has been shown to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases. Additionally, methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has been studied for its potential use as a photosensitizer in photodynamic therapy, a cancer treatment that uses light to activate a photosensitizing agent. methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has also been studied for its potential use in the development of new drugs and has been shown to have antitumor and antimicrobial properties.
属性
IUPAC Name |
methyl 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-22-14-10-7-13(8-11-14)9-12-17(20)19-16-6-4-3-5-15(16)18(21)23-2/h3-12H,1-2H3,(H,19,20)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLCNGVSQTUDAP-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate;2,4-Dihydroxy-3-methylbenzaldehyde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(4-chloro-2-methylphenoxy)ethyl]piperidine](/img/structure/B5788652.png)
![2-fluorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5788669.png)


![2-[(4-chlorobenzyl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B5788694.png)
![3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide](/img/structure/B5788702.png)



![1-(4-fluorobenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5788740.png)


